molecular formula C11H8FNO3 B3184044 Methyl 2-(4-fluorophenyl)oxazole-4-carboxylate CAS No. 1065102-64-8

Methyl 2-(4-fluorophenyl)oxazole-4-carboxylate

Cat. No.: B3184044
CAS No.: 1065102-64-8
M. Wt: 221.18 g/mol
InChI Key: DBAOBCFFEKYUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-fluorophenyl)oxazole-4-carboxylate is a useful research compound. Its molecular formula is C11H8FNO3 and its molecular weight is 221.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 221.04882128 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1065102-64-8

Molecular Formula

C11H8FNO3

Molecular Weight

221.18 g/mol

IUPAC Name

methyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C11H8FNO3/c1-15-11(14)9-6-16-10(13-9)7-2-4-8(12)5-3-7/h2-6H,1H3

InChI Key

DBAOBCFFEKYUQI-UHFFFAOYSA-N

SMILES

COC(=O)C1=COC(=N1)C2=CC=C(C=C2)F

Canonical SMILES

COC(=O)C1=COC(=N1)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Benzoyl peroxide (0.49 g, 2.0 mmol) was added to a solution of methyl 2-(4-fluorophenyl)-4,5-dihydrooxazole-4-carboxylate (9.0 g, 40.3 mmol) in dry benzene (180 mL) and the mixture was refluxed for 15 min. N-bromosuccinimide (8.6 g, 48.3 mmol) was then added and the reaction mixture was refluxed for 2 h. The reaction mixture was quenched with ice-cold water and the crude product was extracted with EtOAc. The combined extracts were washed with 10% aqueous NaHCO3 solution, H2O and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica 60-120 mesh, eluant 10-15% EtOAc in petroleum ether) to get methyl 2-(4-fluorophenyl)oxazole-4-carboxylate (6 g, 67%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.29 (s, 1H), 8.14-8.10 (m, 2H), 7.19-7.15 (t, J=8.5 Hz, 2H), 3.96 (s, 3H). MS (ESI) m/z: Calculated for C11H8FNO3: 221.05. found: 221.8 (M+H)+
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
methyl 2-(4-fluorophenyl)-4,5-dihydrooxazole-4-carboxylate
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
0.49 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-(4-fluorophenyl)-1,3-oxazol-4-yl trifluoromethanesulfonate (30 g, 96 mmol, WO2010/017079A1) in DMF (200 ml) was added methanol (78 ml, 1928 mmol) followed by palladium (II) acetate (2.164 g, 9.64 mmol) and dppp (3.98 g, 9.64 mmol). Triethylamine (26.9 ml, 193 mmol) was added and the reaction mixture was purged with CO for 3 minutes, placed under balloon pressure of CO, stirred at 65° C. for 2 h, allowed to cool to room temperature and poured onto ice water. The reaction mixture was extracted with DCM, dried over Na2SO4, filtered, concentrated and purified by flash chromatography (silica, 10-50% EtOAc/heptanes) to provide methyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate (7.4 g).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
3.98 g
Type
reactant
Reaction Step Two
Quantity
26.9 mL
Type
reactant
Reaction Step Three
Quantity
2.164 g
Type
catalyst
Reaction Step Four

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